tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
“tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-14-10(13)9(8)7-15/h4-5H,6-7H2,1-3H3 .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 254.72 . The compound should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Enantioselective Synthesis
One application of tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its use in enantioselective synthesis. This process is demonstrated in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting a nitrile anion cyclization strategy. An example is the synthesis of 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, which is achieved in a five-step, chromatography-free process with high yields and enantiomeric excesses (Chung et al., 2005).
Interaction with Glycine Esters
The compound also finds application in the study of interactions with other molecules. For instance, its interaction with glycine esters, such as methyl- and tert-butylglycinate, has been explored. This study led to the discovery of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which have potential as biologically active compounds (Zinchenko et al., 2018).
Palladium-Catalyzed Coupling Reactions
Another application is in palladium-catalyzed coupling reactions. tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related derivative, has been used in reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its utility in synthetic organic chemistry (Wustrow & Wise, 1991).
Condensation Reactions
It also participates in condensation reactions with non-nucleophilic N-heterocycles and anilides. This application is evident in the synthesis of various compounds via a reaction involving di-tert-butyl dicarbonate, showcasing its versatility in organic synthesis (Umehara et al., 2016).
Synthesis of Piperidine Derivatives
Moreover, this compound is used in the synthesis of piperidine derivatives. An example is the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leading to the formation of various piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRPTRRNKYFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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